molecular formula C8H7FN2O3 B6600235 5-fluoro-2-methyl-3-nitrobenzamide CAS No. 1379046-38-4

5-fluoro-2-methyl-3-nitrobenzamide

Cat. No.: B6600235
CAS No.: 1379046-38-4
M. Wt: 198.15 g/mol
InChI Key: JSEKYPPSGHKFQE-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-3-nitrobenzamide typically involves the nitration of 5-fluoro-2-methylbenzoic acid. The process begins with the conversion of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum. The nitration reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid the formation of byproducts . The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to its methyl ester using methanol .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors . The continuous-flow process involves the nitration of 3-fluorobenzotrifluoride using mixed acids, followed by separation and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Reduction: The reduction of the nitro group yields 5-fluoro-2-methyl-3-aminobenzamide.

    Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a methyl group.

    5-fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-fluoro-2-methyl-3-aminobenzamide: The reduced form of 5-fluoro-2-methyl-3-nitrobenzamide.

Uniqueness

This compound is unique due to the presence of both a nitro group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-4-6(8(10)12)2-5(9)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEKYPPSGHKFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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